molecular formula C11H12N4O6 B15349708 4-[(2,4-Dinitrophenyl)hydrazinylidene]pentanoic acid CAS No. 5457-82-9

4-[(2,4-Dinitrophenyl)hydrazinylidene]pentanoic acid

Cat. No.: B15349708
CAS No.: 5457-82-9
M. Wt: 296.24 g/mol
InChI Key: BKRPHSYZQDBACK-UHFFFAOYSA-N
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Description

4-[(2,4-Dinitrophenyl)hydrazinylidene]pentanoic acid is a chemical compound characterized by its unique structure, which includes a dinitrophenyl group attached to a hydrazinylidene moiety and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2,4-Dinitrophenyl)hydrazinylidene]pentanoic acid typically involves the reaction of 2,4-dinitrophenylhydrazine with pentanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Substitution reactions may involve the replacement of functional groups on the pentanoic acid chain.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, inert atmosphere.

  • Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets and pathways. The dinitrophenyl group can act as an electrophile, while the hydrazinylidene moiety can participate in nucleophilic reactions. These interactions can modulate biological processes and lead to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

  • 2,4-Dinitrophenylhydrazine

  • Pentanoic acid

  • Other hydrazine derivatives

Properties

CAS No.

5457-82-9

Molecular Formula

C11H12N4O6

Molecular Weight

296.24 g/mol

IUPAC Name

4-[(2,4-dinitrophenyl)hydrazinylidene]pentanoic acid

InChI

InChI=1S/C11H12N4O6/c1-7(2-5-11(16)17)12-13-9-4-3-8(14(18)19)6-10(9)15(20)21/h3-4,6,13H,2,5H2,1H3,(H,16,17)

InChI Key

BKRPHSYZQDBACK-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC(=O)O

Origin of Product

United States

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